molecular formula C23H21N3O2S B3008494 (Z)-ethyl 4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1322201-88-6

(Z)-ethyl 4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B3008494
CAS No.: 1322201-88-6
M. Wt: 403.5
InChI Key: FTTRBLHWTQWOSL-AQTBWJFISA-N
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Description

This compound is a thiazole-containing derivative characterized by a (Z)-configured cyano-vinylamino linker connecting a benzoate ester and a 4-(2,4-dimethylphenyl)-substituted thiazole ring. Its molecular formula is C₂₂H₂₀N₄O₂S, with a molecular weight of 389.12 g/mol (CAS: 1321936-20-2) .

Properties

IUPAC Name

ethyl 4-[[(Z)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-4-28-23(27)17-6-8-19(9-7-17)25-13-18(12-24)22-26-21(14-29-22)20-10-5-15(2)11-16(20)3/h5-11,13-14,25H,4H2,1-3H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTRBLHWTQWOSL-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiazole ring, a cyano group, and a benzoate moiety, suggests diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : Ethyl 2-[[(Z)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate
  • Molecular Formula : C23H23N3O2S
  • Molecular Weight : 423.51 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the thiazole and cyano groups suggests that it may modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It could bind to specific receptors, influencing signaling pathways related to cell growth and differentiation.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit notable antitumor properties. For instance:

  • Case Study : A study on thiazole derivatives demonstrated that modifications at the benzoate position could enhance cytotoxicity against cancer cell lines (e.g., MCF-7 and HeLa) . The presence of the cyano group may further augment this activity by facilitating electron-withdrawing effects that enhance pharmacological efficacy.

Antimicrobial Properties

Compounds containing thiazole rings have been reported to possess antimicrobial activities against various pathogens:

  • Research Findings : A related study found that thiazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria . This suggests potential applications for this compound in treating infections.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Thiazole Derivative AAntitumorMCF-7
Thiazole Derivative BAntibacterialE. coli
(Z)-Ethyl 4...Potential AntitumorHeLaCurrent Study

Drug Development

The unique chemical structure of this compound positions it as a promising candidate for drug development:

  • Pharmaceutical Intermediate : Its ability to interact with biological targets makes it suitable for synthesizing new drugs aimed at cancer therapy and antimicrobial treatments.
  • Material Science : Beyond biological applications, its properties could be explored in developing new materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The compound’s closest analogs differ in the substituents on the thiazole ring:

  • Analog 1: (Z)-Ethyl 4-((2-cyano-2-(4-(4-methylphenyl)thiazol-2-yl)vinyl)amino)benzoate (CAS: 724740-45-8) replaces the 2,4-dimethylphenyl group with a 4-methylphenyl (p-tolyl) group .
  • Analog 2 : Compounds with furan-2-yl or arylamido substituents (e.g., (E)-ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates) feature divergent functional groups but retain the thiazole core .
Key Differences:

Electronic Effects : The electron-donating methyl groups in the 2,4-dimethylphenyl substituent may alter the thiazole’s electron density, influencing reactivity or binding interactions.

Notes:
  • The higher LogP of the target compound may improve bioavailability compared to Analog 2 .

Q & A

Q. What is the standard synthetic route for preparing (Z)-ethyl 4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate?

Methodological Answer : The compound is typically synthesized via a condensation reaction between a thiazole-containing aldehyde and a cyanoacetamide derivative. A common approach involves refluxing 4-(2,4-dimethylphenyl)thiazole-2-carbaldehyde with ethyl 4-aminobenzoate in ethanol, using glacial acetic acid as a catalyst. The reaction is monitored via TLC, followed by solvent evaporation under reduced pressure and purification via recrystallization or column chromatography . Key parameters include:

  • Reaction time : 4–7 hours (prolonged reflux improves yield).
  • Catalyst : 2–5 drops of acetic acid to protonate the amine and activate the aldehyde.
  • Solvent : Absolute ethanol ensures solubility of intermediates.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer : Characterization requires a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the (Z)-configuration of the vinyl group and substituent positions on the thiazole ring.
  • IR spectroscopy : Peaks at ~2200 cm1 ^{-1 } (C≡N stretch) and ~1700 cm1 ^{-1 } (ester C=O) validate functional groups.
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, particularly for the cyano and thiazole moieties .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer :

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the thiazole scaffold’s bioactivity .

Q. How do substituents on the thiazole ring influence physicochemical properties?

Methodological Answer : The 2,4-dimethylphenyl group on the thiazole enhances lipophilicity (logP >3), improving membrane permeability. Computational tools like COSMO-RS predict solubility and partition coefficients. Substituent effects are quantified via:

  • Hammett constants : Electron-withdrawing groups (e.g., -CN) increase electrophilicity.
  • Molecular docking : To correlate steric/electronic effects with target binding affinity .

Q. What are the stability considerations for this compound under storage?

Methodological Answer :

  • Thermal stability : DSC/TGA analysis reveals decomposition above 140°C.
  • Light sensitivity : Store in amber vials to prevent photodegradation of the vinyl-cyano group.
  • Hydrolytic stability : The ester group is prone to hydrolysis in aqueous buffers (pH >7); use anhydrous DMSO for stock solutions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

Methodological Answer :

  • Catalyst screening : Replace acetic acid with p-toluenesulfonic acid (p-TsOH) to enhance reaction kinetics.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour vs. 7 hours) and improves regioselectivity.
  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., E-isomer or unreacted aldehyde) and adjust stoichiometry .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Solvent effects : DMSO concentrations >1% may artifactually inhibit cellular pathways.
  • Structural analogs : Compare with derivatives (e.g., replacing 2,4-dimethylphenyl with 4-nitrophenyl) to isolate substituent-specific effects .

Q. What computational strategies predict environmental fate and ecotoxicity?

Methodological Answer :

  • QSPR models : Estimate biodegradation half-life (t1/2t_{1/2}) and bioaccumulation potential (BCF).
  • Molecular dynamics simulations : Model interactions with soil organic matter or aquatic enzymes.
  • Toxicity prediction : Use ECOSAR to classify acute/chronic toxicity to aquatic organisms .

Q. How to design a study analyzing its metabolic stability in hepatic models?

Methodological Answer :

  • In vitro microsomal assays : Incubate with rat/human liver microsomes (RLM/HLM) and NADPH.
  • Metabolite profiling : LC-HRMS identifies phase I/II metabolites (e.g., ester hydrolysis or thiazole oxidation).
  • CYP450 inhibition : Use fluorogenic substrates to assess isoform-specific interactions (e.g., CYP3A4) .

Q. What advanced techniques validate the (Z)-configuration of the vinyl group?

Methodological Answer :

  • NOESY NMR : Detect spatial proximity between the thiazole proton and cyano group.
  • X-ray crystallography : Resolve bond angles (C=C-N <120° confirms Z-configuration).
  • TDDFT calculations : Simulate UV-Vis spectra to match experimental λmax_{\text{max}} shifts .

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